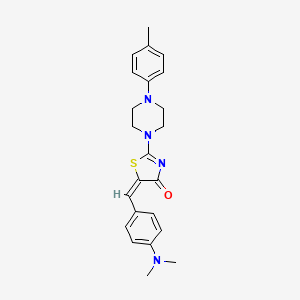

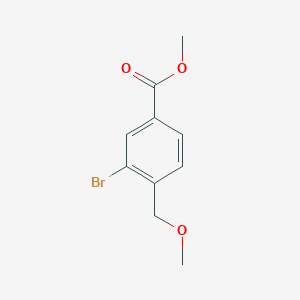

4-ethoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

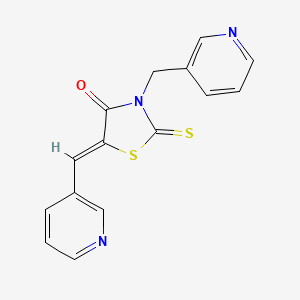

The compound “4-ethoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide” is a complex organic molecule. It contains several functional groups, including an ethoxy group, a pyrazole ring, a pyridine ring, and a benzamide group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the aromatic pyrazole and pyridine rings. The ethoxy group might provide some steric hindrance .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. For example, its solubility would depend on the polarity of the solvent, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications

Heterocyclic Compound Chemistry and Properties

Coordination Chemistry and Biological Activities : Heterocyclic compounds similar in structure to the queried chemical, such as pyridines and pyrazoles, have been studied for their coordination chemistry and biological activities. These compounds are known for their ability to form complex compounds with interesting properties, including spectroscopic characteristics, magnetic behaviors, and electrochemical activities. They hold potential in fields ranging from catalysis to medicinal chemistry due to these versatile properties (Boča, Jameson, & Linert, 2011).

Anticorrosive Materials : Derivatives of quinoline, a compound structurally related to the pyridine and pyrazole rings in the queried chemical, have been applied as anticorrosive materials. These derivatives exhibit significant effectiveness against metallic corrosion, highlighting the utility of such heterocyclic compounds in protecting industrial materials (Verma, Quraishi, & Ebenso, 2020).

Optoelectronic Materials : Functionalized quinazolines and pyrimidines, which share the heterocyclic nature with the queried compound, have been explored for their applications in optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, have shown potential in the creation of novel materials for organic light-emitting diodes (OLEDs), image sensors, and solar cells, demonstrating the broad applicability of such heterocycles in advanced material science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Synthetic Methodologies and Novel Reactions : Research into the synthesis and reactivity of heterocyclic compounds, including those containing pyrimidine and pyrazole motifs, reveals the discovery of new rearrangements and methodologies. These findings are crucial for developing synthetic routes to complex molecules, which may include novel CNS-acting drugs, demonstrating the importance of such heterocycles in medicinal chemistry and drug design (Moustafa, Al-Mousawi, Elnagdi, & El‐Seedi, 2017).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-ethoxy-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-3-25-17-7-5-15(6-8-17)19(24)21-11-14-4-9-18(20-10-14)16-12-22-23(2)13-16/h4-10,12-13H,3,11H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALCXBORBCYQAIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-4-[(ethoxycarbonyl)amino]benzoic acid](/img/structure/B2524616.png)

![Morpholin-4-yl-[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B2524617.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-fluorophenylsulfonamido)propanamide](/img/structure/B2524619.png)

![2,2-Dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1-benzofuran](/img/structure/B2524624.png)